Pirazolo[3,4-d]pirimidina glicosidi
Pyrazolo[3,4-d]pyrimidine glycosides are a class of bioactive compounds characterized by their unique chemical structure. These molecules possess distinct pharmacological properties and have shown potential in various therapeutic areas due to their ability to modulate multiple biological pathways. The pyrazolo[3,4-d]pyrimidine core is known for its structural flexibility, which allows for the incorporation of diverse functional groups, thereby enabling the design of compounds with specific binding affinities towards different targets.
These glycosides exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Their structure typically comprises a pyrazolo[3,4-d]pyrimidine ring system covalently linked to sugar moieties via an anomeric carbon atom, forming a glycoside linkage. This configuration not only enhances the solubility and stability of the compounds but also influences their pharmacokinetic profiles.
Due to their promising medicinal properties, pyrazolo[3,4-d]pyrimidine glycosides have been extensively studied for drug development purposes. Their synthesis often involves sophisticated chemical reactions that require precise control over reaction conditions to achieve high yields and purity. These compounds represent a valuable tool in the pursuit of novel therapeutic agents with improved efficacy and reduced side effects.
![Pirazolo[3,4-d]pirimidina glicosidi](https://it.kuujia.com/images/category/22.jpg)
Struttura | Nome chimico | CAS | MF |
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1-beta-D-ribofuranosyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione | 54524-71-9 | C10H12N4O4S |
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1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-.beta.-D-ribofuranosyl- | 3258-05-7 | C10H13N5O4 |
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4-oxo-1-beta-D-ribofuranosyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide | 90914-47-9 | C11H13N5O5S |
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OP-5244 | 2381268-71-7 | C19H29ClN5O9P |
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